N-(2-mercaptoethyl)-1,3-thiazolidine
Overview
Description
N-(2-Mercaptoethyl)-1,3-thiazolidine is an organic compound characterized by the presence of a thiazolidine ring and a mercaptoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-mercaptoethyl)-1,3-thiazolidine typically involves the reaction of 2-mercaptoethanol with thiazolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Mercaptoethanol+Thiazolidine→this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2-Mercaptoethyl)-1,3-thiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
N-(2-Mercaptoethyl)-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-mercaptoethyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The mercaptoethyl group can form bonds with metal ions or other reactive species, leading to various biochemical effects. The thiazolidine ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
N,N′-Bis-(2-mercaptoethyl) isophthalamide: This compound is also a thiol-containing agent with similar chelating properties.
2-Mercaptoethanol: Known for its reducing properties and use in protein denaturation.
Thiazolidine derivatives: Various derivatives of thiazolidine are studied for their unique chemical and biological properties.
Uniqueness: N-(2-Mercaptoethyl)-1,3-thiazolidine is unique due to its specific combination of a mercaptoethyl group and a thiazolidine ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(1,3-thiazolidin-3-yl)ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c7-3-1-6-2-4-8-5-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSFSYKRUWBUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392679 | |
Record name | N-(2-mercaptoethyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317803-03-5 | |
Record name | N-(2-mercaptoethyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the odor profile of N-(2-mercaptoethyl)-1,3-thiazolidine?
A1: this compound possesses a potent, roasty aroma described as being similar to popcorn. [, ] This is particularly interesting because it was identified as a key aroma compound formed during the Maillard reaction. [] The Maillard reaction is a complex series of chemical reactions between sugars and amino acids that occurs upon heating, contributing significantly to the flavor and aroma of cooked foods.
Q2: How was the structure of this compound confirmed, and what is its odor threshold?
A2: Researchers used a combination of high-resolution mass spectrometry and nuclear magnetic resonance experiments to elucidate the structure of this novel aroma compound. [] To confirm their findings, they synthesized this compound, verifying its identity. Notably, this compound exhibits an exceptionally low odor threshold of 0.005 ng/L in the air, highlighting its potency as an aroma molecule. []
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